Spiro[3.5]nonane-2-carbonyl chloride
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Overview
Description
Spiro[3.5]nonane-2-carbonyl chloride is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage, where two rings share a single common atom, creating a rigid and stable framework. The presence of the carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonane-2-carbonyl chloride typically involves the formation of the spirocyclic structure followed by the introduction of the carbonyl chloride group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequently, the carbonyl chloride group can be introduced using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The spirocyclic structure can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂):
Lithium Aluminum Hydride (LiAlH₄): Employed for the reduction of the carbonyl chloride group to an alcohol.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Alcohols: Resulting from reduction reactions.
Oxidized Derivatives: Produced through oxidation reactions.
Scientific Research Applications
Spiro[3.5]nonane-2-carbonyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The spirocyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: Another spirocyclic compound with a different ring size and structure.
Spirobiindane: A spirocyclic compound with a biindane backbone.
Spiro[3.3]heptane: A smaller spirocyclic compound with a different ring configuration.
Uniqueness
Spiro[3.5]nonane-2-carbonyl chloride is unique due to its specific ring size and the presence of the carbonyl chloride functional group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
CAS No. |
91716-33-5 |
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Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
spiro[3.5]nonane-2-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2 |
InChI Key |
RMBIEFVLEGANCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(C2)C(=O)Cl |
Origin of Product |
United States |
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